Cas no 874297-06-0 (3-Chloro-1-methyl-1H-indazol-7-amine)

3-Chloro-1-methyl-1H-indazol-7-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Indazol-7-amine, 3-chloro-1-methyl-
- 3-CHLORO-1-METHYLINDAZOL-7-AMINE
- 874297-06-0
- 3-CHLORO-1-METHYL-1H-INDAZOL-7-AMINE
- 3-Chloro-1-methyl-1H-indazol-7-amine
-
- インチ: InChI=1S/C8H8ClN3/c1-12-7-5(8(9)11-12)3-2-4-6(7)10/h2-4H,10H2,1H3
- InChIKey: SPARCUKRDUDVTG-UHFFFAOYSA-N
- ほほえんだ: CN1C2=C(C=CC=C2N)C(=N1)Cl
計算された属性
- せいみつぶんしりょう: 181.041
- どういたいしつりょう: 181.041
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8A^2
- 疎水性パラメータ計算基準値(XlogP): 1.9
3-Chloro-1-methyl-1H-indazol-7-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C198530-250mg |
3-Chloro-1-methyl-1H-indazol-7-amine |
874297-06-0 | 250mg |
$ 975.00 | 2022-04-01 | ||
TRC | C198530-500mg |
3-Chloro-1-methyl-1H-indazol-7-amine |
874297-06-0 | 500mg |
$ 1625.00 | 2022-04-01 |
3-Chloro-1-methyl-1H-indazol-7-amine 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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3-Chloro-1-methyl-1H-indazol-7-amineに関する追加情報
Introduction to 3-Chloro-1-methyl-1H-indazol-7-amine (CAS No. 874297-06-0)
3-Chloro-1-methyl-1H-indazol-7-amine, identified by its Chemical Abstracts Service (CAS) number 874297-06-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole class, characterized by a fused benzene and pyrrole ring system, with functional modifications that enhance its pharmacological potential. The presence of a chlorine substituent at the 3-position and an amine group at the 7-position introduces unique reactivity and binding properties, making it a valuable scaffold for drug discovery.
The indazole core is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Compounds derived from indazole have been investigated for their roles in modulating various biological pathways, including enzyme inhibition, receptor interaction, and anti-inflammatory effects. The specific substitution pattern in 3-Chloro-1-methyl-1H-indazol-7-amine imparts distinct chemical and pharmacological characteristics, positioning it as a promising candidate for further exploration in therapeutic applications.
In recent years, there has been a surge in research focused on developing novel small molecules with enhanced efficacy and reduced side effects. The 3-Chloro-1-methyl-1H-indazol-7-amine scaffold has emerged as a versatile building block for the synthesis of bioactive molecules. Its chlorine substituent at the 3-position allows for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, enabling the creation of derivatives with tailored pharmacokinetic profiles.
One of the most compelling aspects of 3-Chloro-1-methyl-1H-indazol-7-amine is its potential in targeting key enzymes and receptors involved in metabolic disorders, cancer, and neurodegenerative diseases. Preclinical studies have demonstrated that indazole derivatives can interact with proteins such as kinases and transcription factors, thereby modulating cellular signaling pathways. The amine group at the 7-position provides a hydrogen bond acceptor moiety, which is crucial for optimizing binding affinity to biological targets.
The pharmaceutical industry has increasingly leveraged computational chemistry and high-throughput screening to identify lead compounds like 3-Chloro-1-methyl-1H-indazol-7-amine. These approaches have accelerated the discovery process by predicting molecular properties and virtual screening against large databases of biological targets. The structural features of this compound make it an attractive candidate for further optimization through structure-based drug design or fragment-based approaches.
Recent advancements in synthetic methodologies have enabled the efficient preparation of complex indazole derivatives, including 3-Chloro-1-methyl-1H-indazol-7-amine, with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing diverse functional groups while maintaining regioselectivity. This has opened new avenues for exploring its pharmacological potential across multiple therapeutic domains.
In the context of oncology research, 3-Chloro-1-methyl-1H-indazol-7-amine has shown promise as an inhibitor of certain tyrosine kinases implicated in cancer progression. By binding to the active site of these enzymes, it can disrupt aberrant signaling pathways that drive tumor growth and metastasis. Additionally, its ability to modulate other key targets such as cyclooxygenase (COX) enzymes suggests potential applications in anti-inflammatory therapies.
The development of novel antiviral agents has also benefited from indazole derivatives like 3-Chloro-1-methyl-1H-indazol-7-amine. Its structural framework allows for interactions with viral proteases or polymerases, inhibiting replication cycles of pathogens such as herpesviruses or flaviviruses. This underscores the versatility of indazole scaffolds in addressing diverse disease mechanisms.
Another area where this compound has been explored is neurodegenerative diseases. Studies indicate that indazole derivatives can cross the blood-brain barrier and interact with neurotransmitter receptors or ion channels involved in conditions like Alzheimer's disease or Parkinson's disease. The amine functionality at position 7 plays a critical role in modulating these interactions, offering a potential therapeutic edge.
The synthesis of 3-Chloro-1-methyl-1H-indazol-7-am ine involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high chemical yields. Key steps include chlorination of pre-formed indazole intermediates followed by methylation at the 1-position. The use of protecting group strategies ensures regioselective functionalization without unintended side reactions.
In conclusion, 3-Chloro - 1 - methyl - 1 H - ind az ol - 7 - am ine (CAS No. 874297 - 06 - 0) represents a significant advancement in pharmaceutical research due to its unique structural features and broad biological activity profile. Its role as a scaffold for drug discovery continues to be exploited across multiple therapeutic areas, driven by ongoing innovations in synthetic chemistry and computational biology. As research progresses, this compound is poised to contribute to the development of next-generation therapeutics with improved efficacy and safety profiles.
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